![molecular formula C12H20 B14262569 Spiro[4.6]undecane, 6-methylene- CAS No. 137958-34-0](/img/structure/B14262569.png)
Spiro[4.6]undecane, 6-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.6]undecane, 6-methylene- is a spiro compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their intriguing conformational and configurational properties . The spiro structure imparts unique stereochemical properties, making these compounds of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro compounds, including Spiro[4.6]undecane, 6-methylene-, often involves the formation of a spirocyclic core through cyclization reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form a spirocyclic structure . Another approach is the use of radical chemistry, where free radicals are employed to induce cyclization and form the spiro compound .
Industrial Production Methods
Industrial production of spiro compounds typically involves scalable synthetic routes that can be optimized for yield and purity. The use of continuous flow synthesis and automation has been explored to enhance the efficiency of spiro compound production .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.6]undecane, 6-methylene- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Wissenschaftliche Forschungsanwendungen
Spiro[4.6]undecane, 6-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of Spiro[4.6]undecane, 6-methylene- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Spiro[4.6]undecane, 6-methylene- include:
Spiro[5.5]undecane: Another spiro compound with a different ring size.
Spiro[4.5]decane: A smaller spiro compound with a similar structural motif.
Uniqueness
Spiro[4.6]undecane, 6-methylene- is unique due to its specific ring size and the presence of a methylene group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
137958-34-0 |
|---|---|
Molekularformel |
C12H20 |
Molekulargewicht |
164.29 g/mol |
IUPAC-Name |
11-methylidenespiro[4.6]undecane |
InChI |
InChI=1S/C12H20/c1-11-7-3-2-4-8-12(11)9-5-6-10-12/h1-10H2 |
InChI-Schlüssel |
SZQSEOZXJBYYCX-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCCCCC12CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



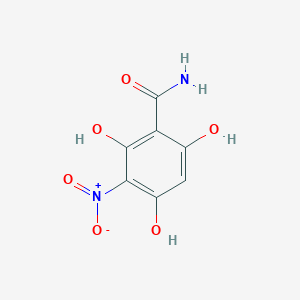
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
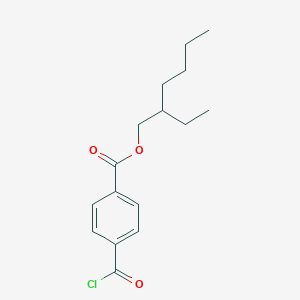
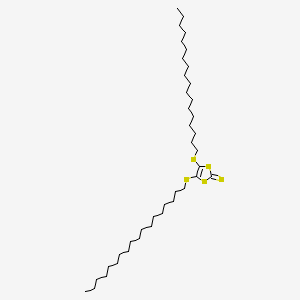
![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
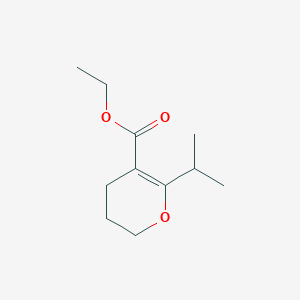



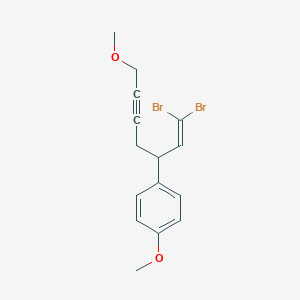

![5-Fluoro-1-aza-5-silabicyclo[3.3.3]undecane](/img/structure/B14262556.png)

